

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Iodothiophene-2-carbonitrile**

Cat. No.: **B178046**

[Get Quote](#)

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of starting materials is paramount. **5-Iodothiophene-2-carbonitrile** stands out as a highly valuable heterocyclic intermediate. Its structure, featuring a thiophene ring functionalized with a nitrile group and an iodine atom at electronically distinct positions (C2 and C5, respectively), offers a powerful combination of reactivity and stability. The thiophene core is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its ability to act as a bioisostere of a benzene ring while possessing unique electronic properties.^[1]

The true synthetic power of this molecule lies in the orthogonal reactivity of its functional groups. The iodine atom serves as an excellent leaving group, pre-activated for a host of palladium-catalyzed cross-coupling reactions. This reactivity is significantly higher than its bromine or chlorine analogs, a direct consequence of the lower carbon-iodine (C-I) bond dissociation energy.^[2] This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds under milder conditions. Simultaneously, the nitrile group can be hydrolyzed, reduced, or elaborated into various other functionalities, providing a secondary handle for molecular diversification. This guide offers an in-depth analysis of the synthesis, reactivity, and application of **5-Iodothiophene-2-carbonitrile** for researchers, chemists, and drug development professionals.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible chemical synthesis. The identity and purity of **5-Iodothiophene-2-carbonitrile** are typically confirmed through a combination of physical measurements and spectroscopic analysis.

Physical and Chemical Properties

The fundamental properties of **5-Iodothiophene-2-carbonitrile** are summarized below, providing essential data for handling and reaction setup.

Property	Value	Source(s)
CAS Number	18945-81-8	[3][4]
Molecular Formula	C ₅ H ₂ INS	[5]
Molecular Weight	235.05 g/mol	[5][6]
Appearance	Brown crystal powder	[2]
Melting Point	141-144 °C	[2]
Density	~2.14 g/cm ³	[7]
Storage	2-8°C, under inert atmosphere	[2]

Spectroscopic Signature for Structural Verification

Spectroscopic methods like NMR, IR, and Mass Spectrometry provide an unambiguous fingerprint of the molecule.[8][9]

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region (typically δ 7.0-8.0 ppm). These signals correspond to the two protons on the thiophene ring at the C3 and C4 positions. The coupling constant between these two protons (J-value) would be characteristic of ortho-coupling in a thiophene system.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. Key signals would include the carbon bearing the iodine (C5), the carbon of the nitrile group (C≡N), the carbon attached to the nitrile (C2), and the two CH carbons of the thiophene ring (C3 and C4). The chemical

shift of the carbon attached to the iodine will be significantly influenced by the heavy atom effect.

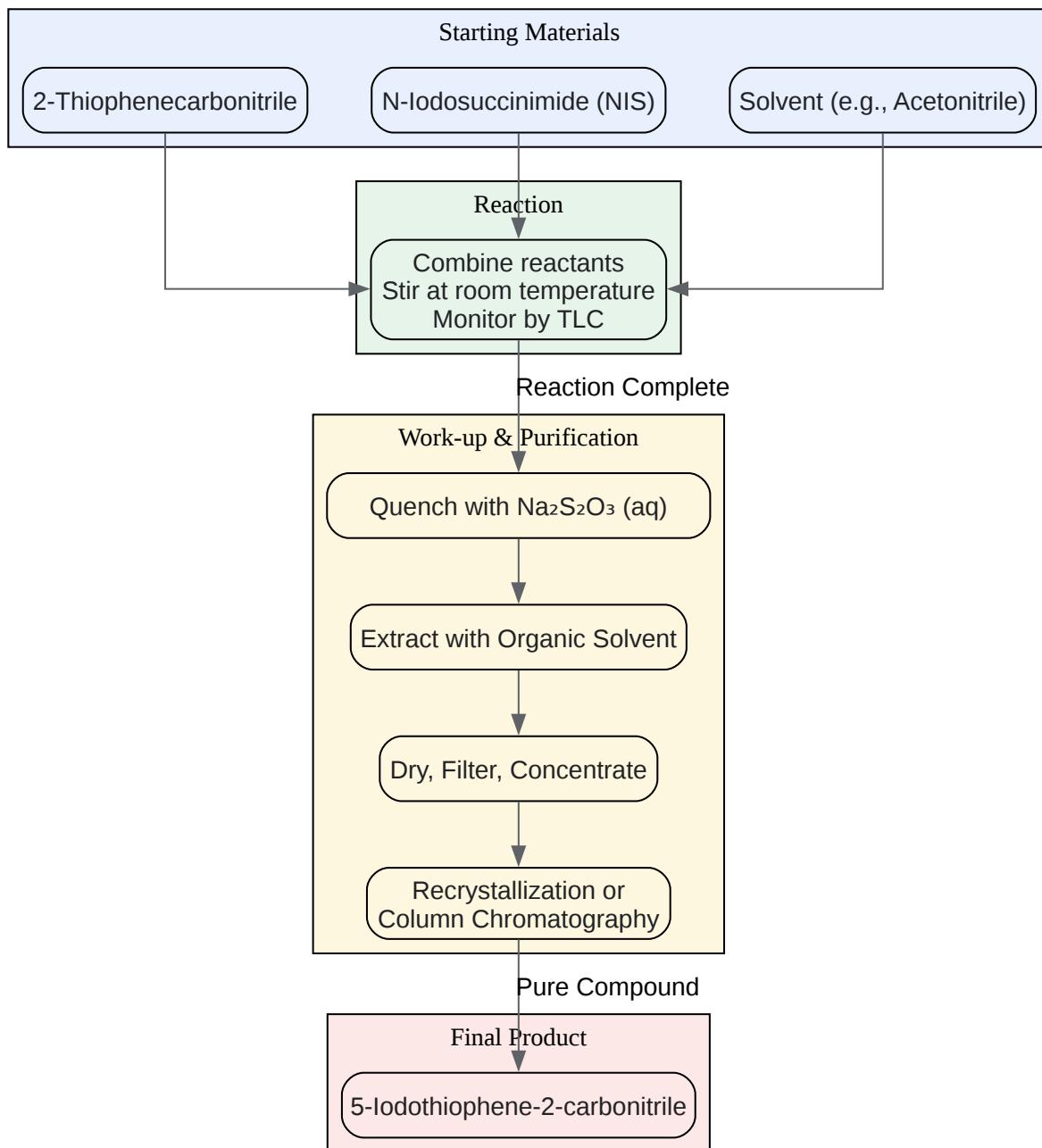
- **Infrared (IR) Spectroscopy:** The IR spectrum provides crucial information about the functional groups. A strong, sharp absorption band is expected in the range of 2220-2240 cm^{-1} , which is characteristic of a nitrile ($\text{C}\equiv\text{N}$) stretching vibration. Other bands will correspond to the C-H and C=C stretching of the aromatic thiophene ring.
- **Mass Spectrometry (MS):** The mass spectrum will show a molecular ion (M^+) peak at $\text{m/z} \approx 235$, corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one iodine atom and one sulfur atom.

Synthesis and Iodination Strategy

The preparation of **5-Iodothiophene-2-carbonitrile** typically involves the direct electrophilic iodination of the precursor, 2-thiophenecarbonitrile. The electron-donating nature of the thiophene ring sulfur atom directs electrophilic substitution to the C5 position, which is sterically unhindered.

Several methods exist for the iodination of thiophene derivatives.^[10] A common and effective approach utilizes N-Iodosuccinimide (NIS) as the iodine source, often in the presence of a catalytic amount of a strong acid like p-toluenesulfonic acid (TsOH) in a suitable solvent.^[10] Alternative methods for direct iodination may involve iodine in the presence of an oxidizing agent, such as mercuric oxide or mineral acids, though these are often less favored due to environmental and safety concerns.^{[11][12]}

Workflow for Synthesis of 5-Iodothiophene-2-carbonitrile



[Click to download full resolution via product page](#)

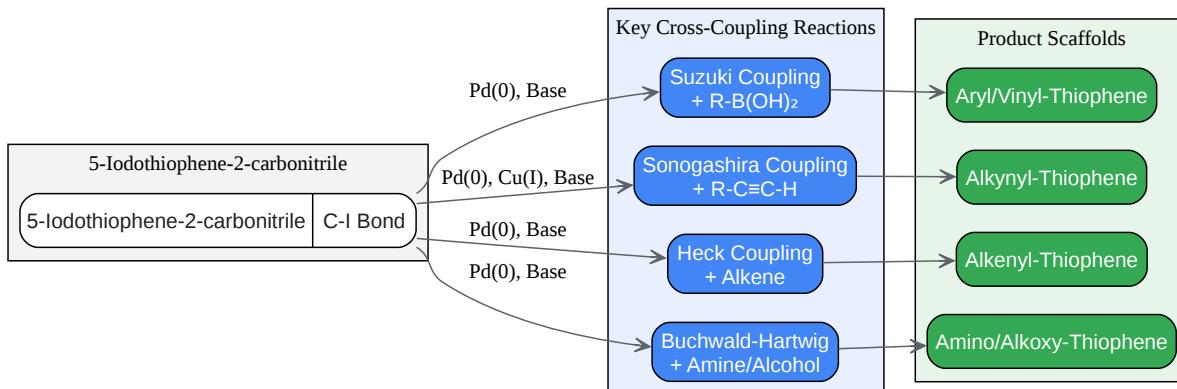
Caption: A generalized workflow for the synthesis of **5-Iodothiophene-2-carbonitrile**.

Representative Experimental Protocol: Iodination of 2-Thiophenecarbonitrile

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-thiophenecarbonitrile (1.0 eq) and a suitable solvent such as acetonitrile or dichloromethane.
- Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion.
- Initiation: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to consume any unreacted iodine.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Isolation: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure **5-Iodothiophene-2-carbonitrile**.

Core Reactivity: A Gateway to Molecular Complexity

The primary utility of **5-Iodothiophene-2-carbonitrile** in synthetic chemistry stems from its high reactivity in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker than C-Br or C-Cl bonds, making it more susceptible to oxidative addition by a Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle.^{[2][13]} This enhanced reactivity allows for couplings to occur under milder conditions, with lower catalyst loadings, and often in higher yields.^[2]

[Click to download full resolution via product page](#)

Caption: Versatility of **5-Iodothiophene-2-carbonitrile** in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron species, is a cornerstone of modern synthesis.[13][14] **5-Iodothiophene-2-carbonitrile** is an excellent substrate for this reaction, readily coupling with a wide variety of aryl, heteroaryl, and vinyl boronic acids or esters.

Representative Protocol: Suzuki-Miyaura Coupling

- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **5-Iodothiophene-2-carbonitrile** (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a base such as potassium phosphate (K_3PO_4) or potassium carbonate (K_2CO_3) (2.0-3.0 eq).
- Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (1-5 mol%), or a combination of a palladium source like $Pd_2(dba)_3$ and a suitable ligand (e.g., XPhos).[15]

- Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or DMF.
- Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
- Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is an efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16][17] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[17]

Representative Protocol: Sonogashira Coupling

- Reaction Setup: To a Schlenk flask under an inert atmosphere, add **5-Iodothiophene-2-carbonitrile** (1.0 eq), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (2-10 mol%).[18]
- Solvent and Base: Add a degassed solvent, typically an amine base like triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the base for the reaction. Anhydrous THF or DMF can also be used as a co-solvent.
- Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture.
- Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
- Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

- Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the desired alkynyl-thiophene product.

Applications in Drug Discovery and Medicinal Chemistry

Thiophene-containing molecules are prevalent in pharmaceuticals due to their favorable pharmacological profiles.^{[1][19]} The 2-aminothiophene scaffold, in particular, is a privileged structure found in agents with a broad range of biological activities, including antiproliferative, antiviral, and antibacterial properties.^{[20][21]} **5-Iodothiophene-2-carbonitrile** serves as a key precursor to these and other complex thiophene derivatives. Through cross-coupling reactions, diverse aryl and heteroaryl groups can be introduced at the 5-position, enabling systematic Structure-Activity Relationship (SAR) studies. Furthermore, the nitrile group can be transformed into an amine, carboxylic acid, or tetrazole, providing access to a wide array of potential drug candidates.^[22]

Safety, Handling, and Storage

As a reactive chemical intermediate, **5-Iodothiophene-2-carbonitrile** requires careful handling.

- Hazard Identification: The compound is classified as toxic if swallowed or in contact with skin, and fatal if inhaled. It causes skin and serious eye irritation and is suspected of causing cancer.^[23] It is also very toxic to aquatic life with long-lasting effects.^[23]
- Handling: Work in a well-ventilated fume hood.^[23] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid generating dust.^[24]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.^{[2][23]} Storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to maintain purity and prevent degradation.
- First Aid: In case of skin contact, wash immediately with plenty of soap and water.^[25] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, seek immediate medical attention.^{[23][25]}

Conclusion

5-Iodothiophene-2-carbonitrile is a quintessential example of a modern synthetic building block, offering chemists a reliable and versatile platform for molecular construction. Its high reactivity in palladium-catalyzed cross-coupling reactions, driven by the labile carbon-iodine bond, allows for the efficient synthesis of complex biaryl and alkynyl thiophene structures. This, combined with the synthetic versatility of the nitrile group, makes it an indispensable tool for researchers in drug discovery, medicinal chemistry, and materials science. A thorough understanding of its properties, synthesis, and reactivity empowers scientists to leverage this potent intermediate to its full potential in the pursuit of novel and impactful chemical entities.

References

- MySkinRecipes. (n.d.). **5-Iodothiophene-2-carbonitrile**.
- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 18945-81-8.
- PubChem. (n.d.). 2-Iodothiophene-3-carbonitrile.
- SpectraBase. (n.d.). 5-Iodo-thiophene-2-carboxylic acid.
- ResearchGate. (n.d.). Clean and Efficient Iodination of Thiophene Derivatives | Request PDF.
- Zubkov, E. A. (n.d.). On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites.
- Alagarsamy, V. et al. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- Organic Syntheses. (n.d.). 2-Iodothiophene.
- Productos Pennsylvania. (n.d.). Material safety data sheet (MSDS).
- Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
- AWS. (2019). SAFETY DATA SHEET.
- Organic Chemistry Portal. (n.d.). Suzuki Reaction.
- Alchem.Pharmtech. (n.d.). CAS 18945-81-8 | **5-Iodothiophene-2-carbonitrile**.
- PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
- ResearchGate. (n.d.). Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ -valerolactone-based ionic liquids.
- PubChem. (n.d.). 2-Chloro-5-iodothiophene-3-carbonitrile.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: ^1H NMR Chemical Shifts.
- Google Patents. (n.d.). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- PubMed. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery.
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line.
- Speciality Chemicals Magazine. (n.d.). The Crucial Role of Thiophene Intermediates in Drug Discovery.
- Penn Elcom. (n.d.). Polyethylene Safety Data Sheet.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure.
- National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry.
- PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.
- ResearchGate. (2021). (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Iodo-2-thiophenecarbonitrile | 18945-81-8 [chemicalbook.com]
- 4. Novachemistry-product-info [novachemistry.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Iodothiophene-3-carbonitrile | C5H2INS | CID 10977399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 18945-81-8 | CAS DataBase [m.chemicalbook.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites [ch.ic.ac.uk]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbino.com]
- 20. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. japsonline.com [japsonline.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. wyattfiles.s3.us-west-2.amazonaws.com [wyattfiles.s3.us-west-2.amazonaws.com]
- 25. pennsylvania.com.mx [pennsylvania.com.mx]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b178046#5-iodothiophene-2-carbonitrile-cas-number-18945-81-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com